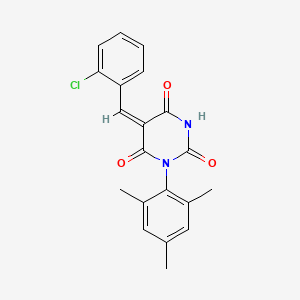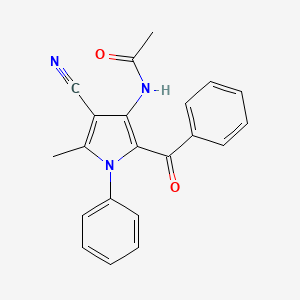![molecular formula C16H16N2O5S B4631311 N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)
N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions that aim to introduce specific functional groups, form rings, or build the carbon skeleton of the compound. For example, the synthesis of benzene derivatives like benzodioxanes involves careful planning to ensure the correct arrangement of atoms and functional groups (Ahmed, Habibullah, & Shamshir Khan, 2009). This process requires a deep understanding of organic chemistry, including reactions like nucleophilic substitution, aromatic electrophilic substitution, and condensation reactions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. For benzodioxol derivatives, the presence of the dioxol ring influences its electronic properties and interaction with biological targets. Studies on similar compounds highlight the importance of the arrangement of functional groups and the overall 3D structure of the molecule in its biological activity (Uto, 2016).
Chemical Reactions and Properties
Compounds containing benzodioxol and related moieties can undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the compound's biological activity and its interaction with the environment. For instance, the reactivity of such compounds towards electrophilic and nucleophilic reagents plays a significant role in their chemical behavior and potential as intermediates in synthetic chemistry (Makki, Abdel-Rahman, & Alharbi, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Electrophysiological Agents : Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of such compounds, including N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide, in generating class III electrophysiological activity, comparable to sematilide, a potent selective class III agent (Morgan et al., 1990).
Class III Antiarrhythmic Activity : Ellingboe et al. (1992) synthesized a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides demonstrating potent Class III antiarrhythmic activity, devoid of effects on conduction both in vitro and in vivo (Ellingboe et al., 1992).
Antimicrobial Applications : Mange et al. (2013) conducted a study on the synthesis of novel 1,2,4-triazole derivatives starting from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, demonstrating the versatility of N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide in antimicrobial applications (Mange et al., 2013).
Prodrug Forms and Electrophysiological Effects : Larsen et al. (1988) explored water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs, indicating the chemical's role in developing more effective and water-soluble pharmaceuticals (Larsen et al., 1988).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-10-3-4-11(7-13(10)18-24(2,20)21)16(19)17-12-5-6-14-15(8-12)23-9-22-14/h3-8,18H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIOQIMTXRKPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)


![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)